molecular formula C6H4N6O B1588833 3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide CAS No. 287964-59-4

3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide

Cat. No.: B1588833
CAS No.: 287964-59-4
M. Wt: 176.14 g/mol
InChI Key: VVSHZIRQNZADET-UHFFFAOYSA-N
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Description

“3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an efficient synthesis of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide) and in situ generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide are reported .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H4N6O4 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Antitubercular Applications

Nitroimidazoles, a class of compounds closely related to "3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide," have shown exceptional promise as new antitubercular agents. The nitroimidazo-oxazole delamanid and the nitroimidazo-oxazine PA-824, both under clinical trials for tuberculosis treatment, exemplify the potential of these compounds in combating drug-sensitive and drug-resistant strains of tuberculosis. Research on TBA-354, a biaryl compound with a nitroimidazole core, demonstrates high bioavailability and potent bactericidal activity against Mycobacterium tuberculosis, underscoring the role of nitroimidazoles in next-generation antituberculosis therapy (A. Upton et al., 2014).

Applications in Neglected Tropical Diseases

The repositioning of antitubercular nitroimidazoles for neglected tropical diseases, particularly visceral leishmaniasis (VL), showcases the versatility of this chemical class. DNDI-VL-2098 emerged as a potential first-in-class drug candidate for VL after phenotypic screening revealed its effectiveness against kinetoplastid diseases. This highlights the ability to tailor the nitroimidazole scaffold for specific therapeutic targets, providing a pathway for developing new treatments for other neglected diseases (A. M. Thompson et al., 2016).

Future Directions

Imidazole, the core structure of “3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide”, has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, “this compound” and its derivatives may have potential for diverse applications, including drug development, material synthesis, and biological studies.

Properties

IUPAC Name

3-nitro-4-oxo-1H-imidazo[5,1-c][1,2,4]triazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O4/c7-3(13)2-4-9-10-5(12(15)16)6(14)11(4)1-8-2/h1,9H,(H2,7,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMXYTFKFBVAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)C(=NN2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide
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3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide
Reactant of Route 3
3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide
Reactant of Route 4
3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide
Reactant of Route 5
Reactant of Route 5
3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide
Reactant of Route 6
3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide

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